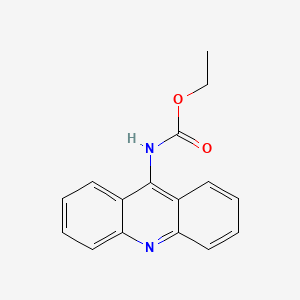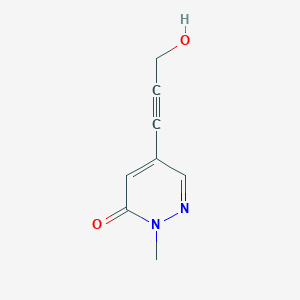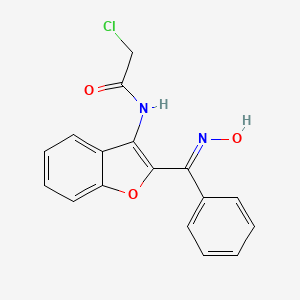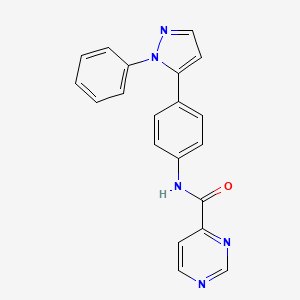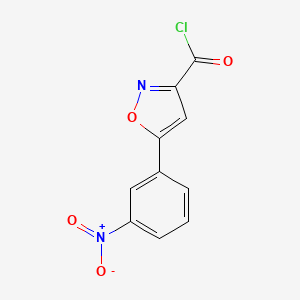
5-(3-Nitrophenyl)-1,2-oxazole-3-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Nitrophenyl)isoxazole-3-carbonyl chloride is a chemical compound that belongs to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions This particular compound is characterized by the presence of a nitrophenyl group attached to the isoxazole ring, along with a carbonyl chloride functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Nitrophenyl)isoxazole-3-carbonyl chloride typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-nitrobenzaldehyde with hydroxylamine to form the corresponding oxime, followed by cyclization with acyl chloride to yield the isoxazole ring . The reaction conditions often include the use of catalysts such as copper (I) or ruthenium (II) to facilitate the cycloaddition reaction .
Industrial Production Methods
In industrial settings, the production of 5-(3-Nitrophenyl)isoxazole-3-carbonyl chloride may involve more scalable and efficient methods. These can include the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of metal-free synthetic routes is also being explored to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-(3-Nitrophenyl)isoxazole-3-carbonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form amides or esters.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The isoxazole ring can be oxidized under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents like amines or alcohols, often in the presence of a base such as triethylamine.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Oxidation: Various oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Amides and Esters: From substitution reactions.
Amines: From reduction of the nitro group.
Oxidized Isoxazole Derivatives: From oxidation reactions.
Scientific Research Applications
5-(3-Nitrophenyl)isoxazole-3-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(3-Nitrophenyl)isoxazole-3-carbonyl chloride involves its interaction with specific molecular targets. The nitrophenyl group can participate in π-π interactions with aromatic residues in proteins, while the carbonyl chloride group can form covalent bonds with nucleophilic sites in biomolecules . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Phenylisoxazole-3-carbonyl chloride
- 5-(4-Nitrophenyl)isoxazole-3-carbonyl chloride
- 5-(3-Methylphenyl)isoxazole-3-carbonyl chloride
Uniqueness
5-(3-Nitrophenyl)isoxazole-3-carbonyl chloride is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity compared to other similar compounds. This makes it particularly useful in applications where specific interactions with biological targets are desired .
Properties
CAS No. |
88958-30-9 |
|---|---|
Molecular Formula |
C10H5ClN2O4 |
Molecular Weight |
252.61 g/mol |
IUPAC Name |
5-(3-nitrophenyl)-1,2-oxazole-3-carbonyl chloride |
InChI |
InChI=1S/C10H5ClN2O4/c11-10(14)8-5-9(17-12-8)6-2-1-3-7(4-6)13(15)16/h1-5H |
InChI Key |
XUKRUOUUYAWVHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=NO2)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


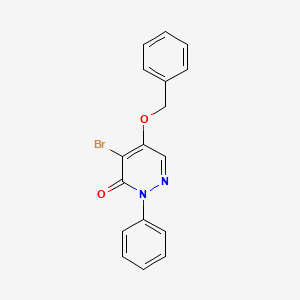
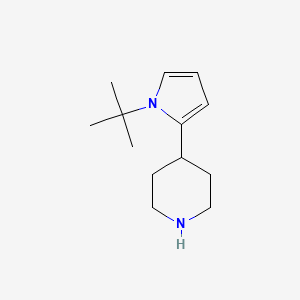
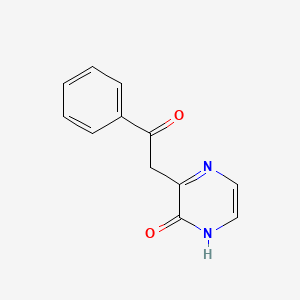
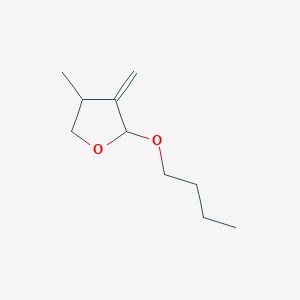
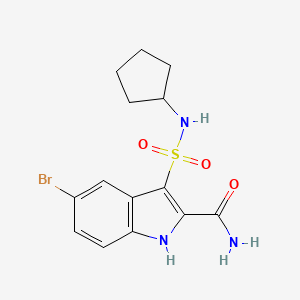


![1-[4-(7-Phenyl[1,2]oxazolo[3,4-d]pyridazin-4-yl)phenyl]ethan-1-one](/img/structure/B12913248.png)
![N-(3-Phenoxyphenyl)-6-[(piperidin-4-yl)oxy]isoquinolin-3-amine](/img/structure/B12913249.png)
![8-Methyl-2H-cyclohepta[b]furan-2-one](/img/structure/B12913252.png)
